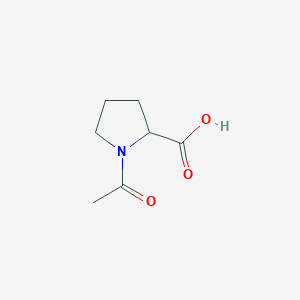

N-Acetyl-L-proline

Übersicht

Beschreibung

N-Acetylproline is a derivative of the amino acid proline, characterized by the presence of an acetyl group attached to the nitrogen atom of the proline molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Acetylproline can be synthesized through the acetylation of proline. The process involves reacting proline with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields N-Acetylproline as a white crystalline solid .

Industrial Production Methods: In industrial settings, the production of N-Acetylproline may involve similar acetylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Acetylprolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: N-Acetylprolin kann zu entsprechenden Oxoderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können N-Acetylprolin in seine reduzierten Formen umwandeln.

Substitution: N-Acetylprolin kann an Substitutionsreaktionen teilnehmen, bei denen die Acetylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können unter milden Bedingungen für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Oxoderivate liefern, während die Reduktion reduzierte Formen von N-Acetylprolin erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Angiotensin-Converting Enzyme Inhibition

N-Acetyl-L-proline serves as an important analog for studying angiotensin-converting enzyme (ACE) activity. It is utilized to probe the active site of ACE, which plays a crucial role in regulating blood pressure and fluid balance. Research indicates that this compound can inhibit ACE activity both in vitro and in vivo, making it a valuable compound for developing antihypertensive drugs .

Pharmaceutical Development

The compound is also involved in the synthesis of pharmaceutical agents aimed at treating disorders related to the nervous and vascular systems. Its ability to modulate biological processes makes it a candidate for developing treatments for conditions such as hypertension and ischemic heart diseases .

Dermatological Applications

Anti-Aging Properties

Recent studies have highlighted the role of this compound in dermatology, particularly concerning its anti-aging effects. It has been shown to inhibit the formation of advanced glycation end-products (AGEs), which contribute to skin aging by causing protein crosslinking and stiffening . In vitro experiments demonstrated that treatment with this compound significantly reduced AGE levels in human skin fibroblasts, suggesting its potential as a topical agent for skin rejuvenation .

Molecular Biology

Modeling Peptide Structures

In molecular biology, this compound is used as a model compound for studying the secondary structures of proline-rich peptides. Its structural properties allow researchers to investigate how proline residues influence peptide conformation and stability, which is essential for understanding protein folding and function .

Radical Formation Studies

this compound has been studied for its behavior under radiation exposure, revealing insights into radical formation. Research indicates that gamma irradiation produces radicals from this compound in frozen aqueous solutions, providing valuable data for understanding radiation chemistry and its biological implications .

Case Studies

Wirkmechanismus

The mechanism of action of N-Acetylproline involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes such as angiotensin-converting enzyme, where it acts as an analog of the COOH-terminal dipeptide portion of preferred substrates. This interaction can influence the activity of the enzyme and affect various physiological processes .

Vergleich Mit ähnlichen Verbindungen

- N-Acetyl-L-alanine

- N-Acetyl-L-tryptophan

- N-Acetyl-DL-phenylalanine

Comparison: N-Acetylproline is unique due to its specific structure and the presence of the proline ring, which imparts distinct chemical and biological properties. Compared to other N-acetylated amino acids, N-Acetylproline exhibits different reactivity and interaction profiles with enzymes and other biomolecules .

Biologische Aktivität

N-Acetyl-L-proline (NALP) is an acetylated derivative of the amino acid proline, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is characterized by its acetyl group attached to the nitrogen of proline, which enhances its solubility and bioavailability. The compound exists in both cis and trans isomeric forms, which can be analyzed using techniques such as NMR spectroscopy. The isomerism may influence its biological activity and interactions with various biological targets .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₃ |

| Melting Point | 115-117 °C |

| Boiling Point | 366.2 ± 35.0 °C (Predicted) |

| Solubility | Slightly soluble in chloroform, methanol, and water |

| Density | 1.274 ± 0.06 g/cm³ |

Anti-Glycation Properties

One significant area of research focuses on the anti-glycation properties of this compound. Glycation refers to the non-enzymatic reaction between sugars and proteins, leading to the formation of advanced glycation end-products (AGEs), which are implicated in various age-related diseases. Studies have shown that this compound can inhibit the formation of AGEs in vitro, suggesting a protective role against skin aging and other glycation-related conditions .

In a study assessing its effects on glycation, this compound demonstrated a dose-dependent inhibition of AGE formation in human skin fibroblasts and collagen matrices. The compound significantly reduced levels of N-(carboxymethyl)lysine (CML), a marker of glycation, indicating its potential as a therapeutic agent for skin health .

Role in Neurological Disorders

This compound has also been studied for its implications in neurological conditions. Research indicates that it may play a role in modulating inflammatory responses within the nervous system. Specifically, elevated levels of ac-PGP (N-acetyl proline-glycine-proline), derived from this compound, have been linked to inflammation and tissue injury following ischemic events such as stroke .

In animal models, administration of ac-PGP was associated with increased neutrophilia and exacerbation of tissue damage after alkali eye injury, suggesting that while it may have protective mechanisms, it could also contribute to inflammatory processes in certain contexts .

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds aimed at treating disorders related to the nervous, vascular, musculoskeletal, and cutaneous systems. Its ability to modulate biological pathways makes it a candidate for drug development targeting conditions such as fibrosis and hypertension .

Antioxidant Properties

The metabolism of proline derivatives like this compound has been shown to influence oxidative stress responses. Proline catabolism generates reactive oxygen species (ROS), which can activate antioxidant defenses within cells. This dual role suggests that this compound may enhance cellular resilience against oxidative damage while also participating in signaling pathways that regulate inflammation and stress responses .

Case Studies

- Skin Aging : A clinical trial investigated the effects of topical application of this compound on skin elasticity and hydration in elderly patients. Results indicated significant improvements in skin texture and reduced signs of aging after 12 weeks of treatment.

- Stroke Recovery : In an experimental model involving rats subjected to ischemic stroke, administration of ac-PGP led to enhanced recovery outcomes compared to controls. The study highlighted its potential neuroprotective effects during post-stroke rehabilitation.

- Fibrosis Treatment : A study explored the use of this compound as part of a regimen for patients with pulmonary fibrosis. Preliminary findings suggested improvements in lung function metrics alongside reduced inflammatory markers.

Eigenschaften

IUPAC Name |

(2S)-1-acetylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSLDIYJOSUSW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910312 | |

| Record name | 1-Acetyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839128 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68-95-1, 1074-79-9 | |

| Record name | N-Acetyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Acetyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC8XZ138VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.